5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate
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Overview
Description
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate is a complex organic compound that features a trifluoromethyl group, a sulfonyl group, and a benzo[b]thiepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate typically involves multiple steps, starting with the preparation of the benzo[b]thiepin core. This core can be synthesized through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with active sites, modulating the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate: Shares a similar trifluoromethyl and sulfonyl group but differs in the core structure.
5-(Trifluoromethyl)isoxazoles: Contains a trifluoromethyl group but has a different heterocyclic core.
Uniqueness
5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate is unique due to its benzo[b]thiepin core, which imparts distinct chemical properties and potential biological activities. The combination of trifluoromethyl and sulfonyl groups further enhances its reactivity and versatility in various applications .
Properties
Molecular Formula |
C16H17F3O5S2 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzothiepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H17F3O5S2/c1-15(2,3)14(20)23-10-6-7-11-12(5-4-8-25-13(11)9-10)24-26(21,22)16(17,18)19/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
AWIPHPZHGNOTSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCCS2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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